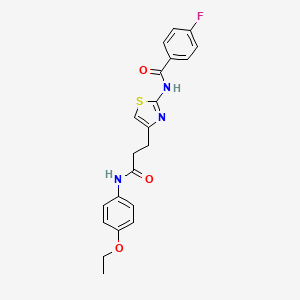

N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

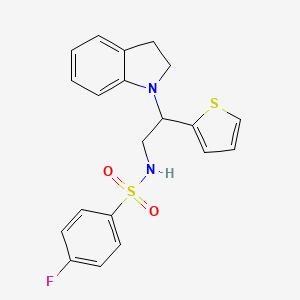

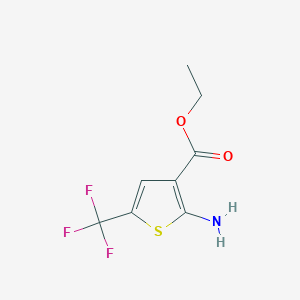

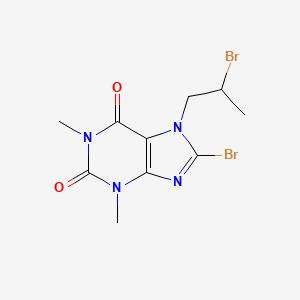

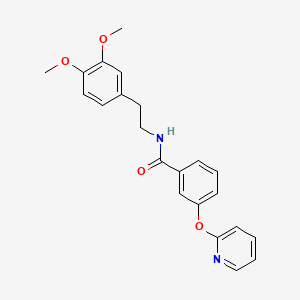

The compound "N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as antagonism of metabotropic glutamate receptors (mGluRs) as seen in the first paper . The structure suggests the presence of a thiazole ring, a benzamide moiety, and a fluorine atom, which are common features in medicinal chemistry for enhancing drug-like properties.

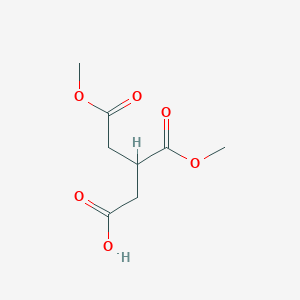

Synthesis Analysis

While the specific synthesis of "N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide" is not detailed in the provided papers, similar compounds have been synthesized and characterized. For instance, the synthesis of related benzamide derivatives has been reported, where different substituents on the benzamide ring have been explored for their effects on molecular conformation and supramolecular aggregation . These synthetic approaches often involve the formation of amide bonds and the introduction of substituents to the core structure through various organic reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as "N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate," has been determined using single-crystal X-ray diffraction, revealing a tetragonal system with specific geometric parameters . The presence of a benzothiazole system indicates a degree of aromaticity and potential for delocalization, which can influence the compound's reactivity and interaction with biological targets.

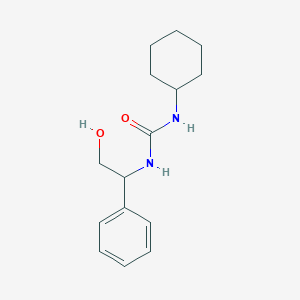

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of benzamides and thiazoles. For example, benzamides can participate in hydrogen bonding due to the presence of the amide group, as seen in the crystal structures of related compounds . Thiazoles can engage in nucleophilic substitution reactions, which may be relevant for the modification or conjugation of the compound for various applications, including the development of PET tracers as mentioned for a similar mGluR1 antagonist .

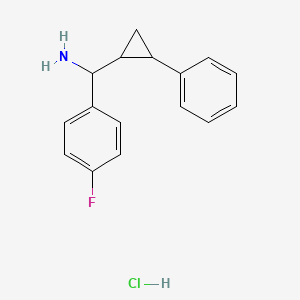

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and metabolic stability of the compound . The benzothiazole and benzamide moieties contribute to the compound's potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which can impact its solubility and crystallinity . The ethoxy group may also play a role in modulating the compound's hydrophobicity and solubility in organic solvents.

Scientific Research Applications

Synthesis of Biologically Active Molecules

Fluorine-containing compounds, such as those with 4-fluorophenyl groups, have been synthesized and evaluated for their potential antibacterial activities. These compounds are of interest due to their promising activity against a range of bacterial strains at low concentrations, indicating their potential as lead compounds for developing new antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

Potential Anticancer Applications

Aminothiazole derivatives have been investigated for their anticancer effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These studies revealed that certain compounds possess high anticancer potential, suggesting that modifications of the thiazole ring, similar to the structure , could lead to promising anticancer therapies (Tsai, C.-Y., et al., 2016).

Antimicrobial Properties

Compounds incorporating a thiazole ring have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. These studies highlight the potential of thiazole derivatives as therapeutic agents for treating microbial diseases, particularly bacterial and fungal infections (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Fluorescent Properties for Biological Studies

Thiadiazole derivatives have been explored for their unique fluorescent properties, which are of interest for biological and molecular medicine applications. The dual fluorescence effects observed in some thiadiazole compounds, depending on the substituent and molecular aggregation, suggest their utility as fluorescence probes in biological systems (Budziak, I., et al., 2019).

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential applications. For example, given the known activities of other thiazole derivatives, it could be interesting to investigate whether this compound has similar properties .

properties

IUPAC Name |

N-[4-[3-(4-ethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-2-28-18-10-7-16(8-11-18)23-19(26)12-9-17-13-29-21(24-17)25-20(27)14-3-5-15(22)6-4-14/h3-8,10-11,13H,2,9,12H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDTPBYOQNPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)